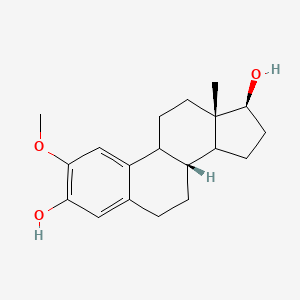

2-Methoxyestradiol

Description

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOQDQWUFQDJMK-SSTWWWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040938 | |

| Record name | 2-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-07-2 | |

| Record name | 2-Methoxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyestradiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02342 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (17b)-2-Methoxyestra-1,3,5(10)-triene-3,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I2QW73SR5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methoxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 - 190 °C | |

| Record name | 2-Methoxyestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of 2-Methoxyestradiol in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its multifaceted mechanism of action that selectively targets proliferating cells while exhibiting minimal estrogenic activity.[1][2] Unlike its parent compound, 2-ME2's anti-neoplastic effects are not mediated by estrogen receptors.[1][2] This technical guide provides an in-depth exploration of the core mechanisms through which 2-ME2 exerts its anti-tumor effects, with a focus on its impact on microtubule dynamics, angiogenesis, and the induction of apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways to offer a comprehensive resource for the scientific community.

I. Disruption of Microtubule Dynamics

A primary mechanism of action for 2-ME2 is its ability to interfere with microtubule function.[3][4] It binds to the colchicine-binding site on β-tubulin, leading to the inhibition of microtubule polymerization and the disruption of the microtubule network.[3][4] This interference with microtubule dynamics is a key contributor to its anti-mitotic and apoptotic effects.

A. Inhibition of Tubulin Polymerization and Mitotic Arrest

2-ME2 inhibits the assembly of purified tubulin in a concentration-dependent manner.[3][5] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, a hallmark of its anti-proliferative activity.[6][7] Studies have shown that at concentrations sufficient to induce mitotic arrest, 2-ME2 suppresses microtubule dynamic instability without causing significant microtubule depolymerization, suggesting that its primary effect is the suppression of microtubule dynamics rather than outright depolymerization.[3][5]

B. Quantitative Analysis of 2-ME2's Effect on Cell Cycle Distribution

The following table summarizes the impact of 2-ME2 on the cell cycle distribution of various cancer cell lines.

| Cell Line | Cancer Type | 2-ME2 Concentration (µM) | Treatment Duration (h) | % Cells in G2/M Phase (Treated vs. Control) | Reference |

| CEM | Acute T lymphoblastic leukemia | 1 | 24 | 45.09% vs. 6.20% | [6] |

| CEM | Acute T lymphoblastic leukemia | 2 | 24 | 73.41% vs. 6.20% | [6] |

| CEM | Acute T lymphoblastic leukemia | 4 | 24 | 83.12% vs. 6.20% | [6] |

| CNE2 | Nasopharyngeal carcinoma | Not specified | Not specified | Accumulation in G2/M | [7] |

| LTED | Long-term estrogen-deprived breast cancer | 1 | Not specified | Concentration-dependent increase | [8] |

II. Induction of Apoptosis

2-ME2 is a potent inducer of apoptosis in a wide range of cancer cell lines.[9][10] This programmed cell death is triggered through multiple signaling pathways, underscoring the compound's pleiotropic anti-cancer effects.

A. Activation of Intrinsic and Extrinsic Apoptotic Pathways

2-ME2 activates both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[11][12] It has been shown to up-regulate the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis induced by its ligand, TRAIL.[13] The activation of the extrinsic pathway is further supported by the sequential activation of caspase-8, followed by caspase-9 and caspase-3.[13]

The intrinsic pathway is triggered by 2-ME2 through the generation of reactive oxygen species (ROS) and the modulation of Bcl-2 family proteins.[11][14] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.[15]

B. Key Signaling Pathways in 2-ME2-Induced Apoptosis

Several signaling pathways are implicated in 2-ME2-induced apoptosis, with their relative contributions varying across different cancer cell types.[10]

-

MAPK Pathways: 2-ME2 can activate JNK, ERK, and p38 MAPKs.[10] In some breast cancer cells, JNK activation is associated with the induction of apoptosis through the phosphorylation and inactivation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[10] Conversely, ERK and p38 activation may have a protective effect against 2-ME2-induced apoptosis in the same cells.[10]

-

p53 Pathway: The role of the tumor suppressor protein p53 in 2-ME2-mediated apoptosis appears to be cell-type dependent.[6][16] In some cancer cells, 2-ME2 treatment leads to an increase in p53 expression, contributing to apoptosis.[16] However, in other cell lines, apoptosis is induced in a p53-independent manner.[6][7]

C. Quantitative Analysis of 2-ME2's Apoptotic Effects

The following table presents the half-maximal inhibitory concentration (IC50) values of 2-ME2 in various cancer cell lines, indicating its potency in inhibiting cell proliferation, which is often a consequence of apoptosis.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| CEM | Acute T lymphoblastic leukemia | 2 (at 48h) | [6] |

| CNE2 | Nasopharyngeal carcinoma | 2.82 | [7] |

| Hepatoma Cells (various) | Hepatocellular carcinoma | 0.5 - 3 | [17] |

| LTED | Long-term estrogen-deprived breast cancer | 0.93 | [8] |

| MCF-7 | Breast cancer | 6.79 | [8] |

III. Anti-Angiogenic Properties

2-ME2 is a potent inhibitor of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis.[18][19] Its anti-angiogenic effects are mediated through direct actions on endothelial cells and by modulating the expression of key angiogenic factors.

A. Inhibition of Endothelial Cell Proliferation and Migration

2-ME2 directly inhibits the proliferation and migration of endothelial cells, key processes in angiogenesis.[20] This effect is, in part, due to its ability to induce apoptosis in these cells.[1]

B. Downregulation of Hypoxia-Inducible Factor-1α (HIF-1α)

A critical mechanism underlying the anti-angiogenic activity of 2-ME2 is its ability to inhibit the expression and function of Hypoxia-Inducible Factor-1α (HIF-1α).[11][14] HIF-1α is a key transcription factor that is often overexpressed in tumors and plays a central role in the cellular response to hypoxia by upregulating the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[21][22] The inhibition of HIF-1α by 2-ME2 is linked to its microtubule-disrupting effects.[11]

C. Modulation of Other Angiogenic Factors

Beyond HIF-1α, 2-ME2 has been shown to modulate the expression of other genes involved in angiogenesis.[20] This includes the dramatic inhibition of the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3) and the upregulation of metalloprotease-12 (MMP12), which leads to the generation of the anti-angiogenic factor angiostatin.[20]

IV. Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of 2-ME2.

A. Cell Viability and Proliferation Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of 2-ME2 or a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and IC50 values are calculated.[7]

-

B. Cell Cycle Analysis (Flow Cytometry)

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.

-

Methodology:

-

Cells are treated with 2-ME2 or a vehicle control.

-

After treatment, cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[6][7]

-

C. Apoptosis Assays

-

DNA Fragmentation (DNA Ladder Assay):

-

Principle: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments form a characteristic "ladder" pattern.

-

Methodology:

-

Cells are treated with 2-ME2.

-

Genomic DNA is extracted from both treated and control cells.

-

The DNA is separated by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.[7]

-

-

-

Caspase Activity Assays:

-

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Their activity can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

-

Methodology:

-

Cell lysates from 2-ME2-treated and control cells are prepared.

-

The lysates are incubated with a specific caspase substrate (e.g., for caspase-3, -8, or -9).

-

The resulting fluorescent or colorimetric signal is measured using a plate reader.[12]

-

-

D. Western Blotting

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a sample.

-

Methodology:

-

Proteins are extracted from 2-ME2-treated and control cells.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, p53, HIF-1α).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]

-

V. Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the action of this compound.

Caption: A flowchart illustrating the typical experimental workflow to investigate the in vitro effects of this compound on cancer cells.

Caption: A diagram illustrating the interconnected signaling pathways activated by this compound in cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

VI. Conclusion

This compound exhibits a robust and multi-pronged anti-cancer activity by targeting fundamental cellular processes essential for tumor growth and survival. Its ability to disrupt microtubule dynamics, induce apoptosis through both intrinsic and extrinsic pathways, and inhibit angiogenesis via the downregulation of HIF-1α and other key factors makes it a compelling candidate for cancer therapy. While clinical development has faced challenges, particularly concerning its oral bioavailability, the unique and pleiotropic mechanism of action of 2-ME2 continues to inspire the development of novel analogs and delivery systems. This technical guide provides a foundational understanding of 2-ME2's core mechanisms, offering valuable insights for ongoing research and drug development efforts in oncology.

References

- 1. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel sulphamoylated 2-methoxy estradiol derivatives inhibit breast cancer migration by disrupting microtubule turnover and organization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound induces cell cycle arrest and apoptosis of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. creativescripts.net [creativescripts.net]

- 10. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound inhibits hepatocellular carcinoma cell growth by inhibiting Cdc25 and inducing cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. spandidos-publications.com [spandidos-publications.com]

- 22. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 2-Methoxyestradiol: An In-depth Technical Guide

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has journeyed from being considered an inactive byproduct of estrogen metabolism to a compound of significant interest for its potent anti-proliferative and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of 2-ME2. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key experimental findings, methodologies, and signaling pathways associated with this intriguing molecule. While its clinical development has been hampered by poor bioavailability, the unique biological activities of 2-ME2 continue to inspire the development of novel analogs with improved therapeutic potential.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader understanding of estrogen metabolism. Initially, the focus of estrogen research was on the primary hormone, 17β-estradiol, and its role in reproductive biology. The metabolic pathways of estrogens were gradually elucidated, revealing a complex network of hydroxylation and methylation reactions.

Early Observations: The hydroxylation of estradiol at the 2-position to form 2-hydroxyestradiol, a catechol estrogen, was identified as a major metabolic route.[1] Subsequently, the O-methylation of these catechol estrogens by the enzyme catechol-O-methyltransferase (COMT) was discovered, leading to the formation of this compound and 4-methoxyestradiol.[1] For a considerable period, these methoxylated metabolites were largely regarded as inactive detoxification products, with research primarily focused on their parent compounds.[2]

A Shift in Perspective: A pivotal shift occurred as researchers began to investigate the biological activities of these "inactive" metabolites more closely. Studies in the late 20th century started to reveal that 2-ME2 possessed biological effects distinct from those of estradiol. Notably, it was observed to have minimal affinity for the classical estrogen receptors (ERα and ERβ), suggesting a different mechanism of action.[3] This crucial finding opened the door to exploring its non-estrogenic activities. Seminal work began to uncover its potent anti-proliferative effects against various cancer cell lines and its ability to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth.[4] These discoveries transformed the perception of 2-ME2 from a metabolic curiosity to a promising endogenous anti-cancer agent.

Chemical Synthesis

The growing interest in the biological activities of 2-ME2 necessitated the development of efficient chemical synthesis methods to produce the compound in sufficient quantities for research. Early synthetic routes often involved multiple steps with modest overall yields.

A more practical and efficient seven-step synthesis was later developed. A key step in this process is the regioselective introduction of an acetyl group at the C-2 position of estradiol diacetate via a zirconium tetrachloride-mediated Fries rearrangement. This method allows for the production of 2-ME2 in a 49% overall yield, facilitating more extensive preclinical and clinical investigations.

Mechanism of Action

This compound exerts its biological effects through a multi-faceted mechanism of action, primarily centered on its ability to disrupt microtubule dynamics, induce apoptosis, and inhibit the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.

Microtubule Disruption

Unlike some other microtubule-targeting agents, 2-ME2 does not cause a massive depolymerization of microtubules at its effective concentrations. Instead, it binds to the colchicine-binding site on β-tubulin and suppresses microtubule dynamics. This subtle but critical interference with the constant growth and shortening of microtubules leads to the arrest of cells in the G2/M phase of the cell cycle and ultimately triggers apoptosis.

Induction of Apoptosis

2-ME2 is a potent inducer of apoptosis in a wide range of cancer cells, acting through both the extrinsic and intrinsic pathways.

Extrinsic Pathway: 2-ME2 has been shown to upregulate the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. This sensitization of cancer cells to apoptosis is further enhanced when combined with the DR5 ligand, TRAIL. The activation of the extrinsic pathway leads to the recruitment of FADD and the subsequent activation of caspase-8.[5][6]

Intrinsic Pathway: The intrinsic, or mitochondrial, pathway of apoptosis is also a major mechanism of 2-ME2-induced cell death. This involves the activation of pro-apoptotic Bcl-2 family members like Bax, leading to a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[7] This, in turn, leads to the activation of caspase-9 and the subsequent executioner caspases, such as caspase-3.[5]

Inhibition of HIF-1α

Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a crucial role in tumor survival and angiogenesis under hypoxic conditions. 2-ME2 has been identified as a potent inhibitor of HIF-1α.[7][8] The mechanism of this inhibition is linked to its effects on microtubules. The disruption of microtubule function by 2-ME2 interferes with the nuclear accumulation and transcriptional activity of HIF-1α. This leads to the downregulation of HIF-1α target genes that are critical for angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[9]

Quantitative Data

The anti-proliferative and apoptotic effects of this compound have been quantified in numerous studies across a variety of cancer cell lines. The following tables summarize some of the key quantitative data.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-435 | Breast Carcinoma | 1.38 | [6] |

| SK-OV-3 | Ovarian Carcinoma | 1.79 | [6] |

| MCF-7 | Breast Cancer | 52 | [6] |

| LTED | Breast Cancer | 0.93 | [10] |

| NCI-H929 | Myeloma | 20.8 ± 0.27 | [11] |

| HS-sultan | Myeloma | 34.1 ± 0.57 | [11] |

| MIA PaCa-2 | Pancreatic Cancer | ~5 (inferred) | [12] |

| Cell Line | Treatment | Apoptosis (%) | Reference |

| A2780 | 5 µM 2-ME2 for 48h | Concentration-dependent increase | [5] |

| Myeloma cells | 1-16 µM 2-ME2 for 12-48h | 9 - 33 | [11] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Cell Viability and Proliferation Assay (MTS Assay)

Objective: To determine the effect of 2-ME2 on the viability and proliferation of cancer cells.

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-ME2 or vehicle control for the desired time period (e.g., 48 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.[5]

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide)

Objective: To quantify the percentage of apoptotic cells after treatment with 2-ME2.

Methodology:

-

Treat cells with 2-ME2 or vehicle control for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

Objective: To measure the activity of key caspases (e.g., caspase-3, -8, -9) involved in 2-ME2-induced apoptosis.

Methodology:

-

Lyse the treated and control cells to obtain protein extracts.

-

Incubate the cell lysates with a specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3).

-

Measure the fluorescence or absorbance over time using a microplate reader.

-

The rate of substrate cleavage is proportional to the caspase activity in the sample.[5]

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key proteins involved in the apoptotic pathways (e.g., Bcl-2 family proteins, caspases).

Methodology:

-

Prepare protein lysates from treated and control cells.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Tubulin Polymerization Assay

Objective: To assess the direct effect of 2-ME2 on the polymerization of tubulin.

Methodology:

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Add various concentrations of 2-ME2 or a control substance to the reaction mixture.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

HIF-1α Reporter Assay

Objective: To measure the effect of 2-ME2 on the transcriptional activity of HIF-1α.

Methodology:

-

Transfect cells with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE).

-

Expose the transfected cells to hypoxic conditions in the presence or absence of 2-ME2.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

A decrease in luciferase activity in the presence of 2-ME2 indicates inhibition of HIF-1α transcriptional activity.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the effect of 2-ME2 on the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.

Methodology:

-

Treat cells with 2-ME2 or a vehicle control.

-

Incubate the cells with the JC-1 dye. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria.

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

-

Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Is this compound an endogenous estrogen metabolite that inhibits mammary carcinogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Promises of this compound and Its Drug Disposition Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk between extrinsic and intrinsic cell death pathways in pancreatic cancer: synergistic action of estrogen metabolite and ligands of death receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIF-1α inhibition by this compound induces cell death via activation of the mitochondrial apoptotic pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arcjournals.org [arcjournals.org]

- 9. This compound Inhibits Hypoxia-Inducible Factor-1α and Suppresses Growth of Lesions in a Mouse Model of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. [Effect of this compound on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potent antitumor activity of this compound in human pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyestradiol: A Technical Guide to its Anti-Angiogenic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of estradiol, has emerged as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anti-angiogenic effects of 2-ME2. It delves into its multifaceted modes of action, including the disruption of microtubule dynamics, inhibition of the master regulator of angiogenesis, Hypoxia-Inducible Factor-1α (HIF-1α), and the induction of apoptosis in endothelial cells. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field of angiogenesis and cancer drug development.

Introduction

Angiogenesis is a hallmark of cancer, providing tumors with the necessary blood supply for growth, invasion, and metastasis.[1] Targeting this process has become a cornerstone of modern oncology. This compound, a naturally occurring metabolite of 17β-estradiol, has garnered significant attention for its anti-angiogenic and anti-tumor properties.[2] Unlike its parent compound, 2-ME2 exhibits minimal estrogenic activity, making it an attractive therapeutic candidate.[3] Its mechanism of action is complex and pleiotropic, impacting multiple pathways crucial for new blood vessel formation.[2][4] This guide will explore the core mechanisms through which 2-ME2 exerts its anti-angiogenic effects.

Mechanisms of Anti-Angiogenic Action

The anti-angiogenic activity of 2-ME2 is not mediated by estrogen receptors but through a combination of distinct cellular effects that converge to inhibit endothelial cell proliferation, migration, and tube formation.[2]

Microtubule Disruption

A primary mechanism of 2-ME2 is its interaction with tubulin. By binding at or near the colchicine site, 2-ME2 disrupts microtubule dynamics.[5] While high concentrations can lead to microtubule depolymerization, at lower, physiologically relevant concentrations, 2-ME2 suppresses microtubule dynamic instability.[5][6] This suppression of microtubule growth and shortening is sufficient to arrest cells in the G2/M phase of the cell cycle and induce apoptosis, without causing a net depolymerization of microtubules.[5][7] The disruption of the microtubule cytoskeleton is a critical upstream event that triggers downstream anti-angiogenic effects, including the inhibition of HIF-1α.[8]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[9][10] HIF-1α promotes the transcription of numerous pro-angiogenic genes, most notably Vascular Endothelial Growth Factor (VEGF).[11][12]

2-ME2 has been shown to be a potent inhibitor of HIF-1α.[4] This inhibition occurs at the post-transcriptional level, by suppressing the translation of HIF-1α mRNA into protein.[13] The destabilization of microtubules by 2-ME2 is required for this effect.[8] By downregulating HIF-1α, 2-ME2 effectively shuts down the hypoxic induction of key angiogenic factors like VEGF, thereby crippling the tumor's ability to stimulate new blood vessel growth.[8] Studies have shown that 2-ME2 treatment leads to a significant decrease in VEGF secretion from cancer cells.[11][12]

Induction of Apoptosis in Endothelial Cells

2-ME2 is a potent inducer of apoptosis, or programmed cell death, in proliferating endothelial cells.[14][15] This pro-apoptotic effect is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][16]

-

Intrinsic Pathway: 2-ME2 can lead to the generation of reactive oxygen species (ROS).[2][3] Excessive ROS production can induce mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9 and the downstream executioner caspase-3.[17][18]

-

Extrinsic Pathway: 2-ME2 upregulates the expression of death receptors, such as DR5 (TRAIL-R2) and Fas, on the surface of endothelial cells.[16] This sensitization of endothelial cells to death ligands like TRAIL (TNF-related apoptosis-inducing ligand) leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[16][17]

The activation of caspases, particularly caspase-3 and caspase-8, is a central event in 2-ME2-induced apoptosis in endothelial cells.[16][19]

Modulation of Other Angiogenic Factors

Beyond its effects on the HIF-1α/VEGF axis, 2-ME2 influences a broader spectrum of molecules involved in angiogenesis. It has been shown to inhibit angiogenesis induced by both basic fibroblast growth factor (bFGF) and VEGF.[20] Furthermore, 2-ME2 can upregulate the expression of metalloprotease-12 (MMP12), which can lead to the generation of the anti-angiogenic factor angiostatin.[14] It also dramatically inhibits the expression of Inhibitor of differentiation-1 and -3 (Id-1 and Id-3), which are implicated in promoting angiogenesis.[14]

Quantitative Data on this compound's Anti-Angiogenic Effects

The following tables summarize key quantitative findings from various preclinical studies, illustrating the potency of 2-ME2 in inhibiting angiogenesis.

| In Vitro Assays | Cell Type | 2-ME2 Concentration | Effect | Reference |

| Cell Proliferation | Rat DS-sarcoma cells | 0.5 µM | Complete inhibition of proliferation | [18] |

| Rat DS-sarcoma cells | 5 µM | 71% cell death | [18] | |

| Microtubule Dynamics | Purified tubulin | 5-100 µM | Concentration-dependent inhibition of assembly | [5] |

| Purified tubulin | 200 µM | Maximal inhibition of assembly (60%) | [5] | |

| Microtubule-associated protein-containing microtubules | 500 µM | 13% reduction in polymer mass | [5] | |

| In vitro dynamic instability | 4 µM | 17% reduction in mean growth rate, 27% reduction in dynamicity | [5] | |

| MCF7 cells (living interphase) | 1.2 µM (IC50 for mitotic arrest) | Significant suppression of microtubule growth rate, duration, and length | [5] | |

| VEGF Secretion | Head and Neck Squamous Cell Carcinoma cells | 0.6 µmol/L | 57.7% decrease at 24 hours, 50.3% decrease at 48 hours | [11] |

| Apoptosis (SAPK activation) | Bovine pulmonary artery endothelial cells (BPAEC) | 0.4 µM | 170 +/- 27% increase in SAPK activity | [15] |

| Bovine pulmonary artery endothelial cells (BPAEC) | 2 µM | 314 +/- 22% increase in SAPK activity | [15] | |

| HIF-1α and HIF-2α Expression | A549 lung cancer cells (hypoxia) | Not specified | Significant decrease in protein expression | [9][10] |

| A549 lung cancer cells (normoxia) | Not specified | Significant decrease in HIF-1α mRNA expression | [9][10] |

| In Vivo Assays | Model | 2-ME2 Dosage | Effect | Reference |

| Corneal Neovascularization | C57BL/6 mice (bFGF-induced) | 150 mg/kg p.o. | 39% inhibition | [20] |

| C57BL/6 mice (VEGF-induced) | 150 mg/kg p.o. | 54% inhibition | [20] | |

| Tumor Growth | Human breast carcinoma in SCID mice | 75 mg/kg p.o. for 1 month | 60% suppression of growth | [20] |

| Meth A sarcoma | Not specified | 66% reduction in primary tumor mass | [21] | |

| B16 melanomas | Not specified | 85% reduction in primary tumor mass | [21] | |

| Tumor-to-Muscle Uptake Ratio | Lewis lung carcinoma in mice ([11C]1) | Not specified | 2.36 | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key in vitro and in vivo assays used to evaluate the anti-angiogenic properties of 2-ME2.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, mimicking the later stages of angiogenesis.

Materials:

-

Basement membrane extract (e.g., Matrigel®)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Serum-free medium

-

24-well tissue culture plates

-

Calcein AM (for fluorescent visualization)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

Protocol:

-

Thaw basement membrane extract on ice overnight.

-

Coat the wells of a pre-chilled 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

-

Culture HUVECs to sub-confluency and then serum-starve for 4-6 hours.

-

Harvest the cells by trypsinization, wash, and resuspend in serum-free medium.

-

Treat the HUVEC suspension with various concentrations of 2-ME2 or vehicle control for a predetermined time.

-

Seed the treated HUVECs onto the solidified basement membrane extract.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualize the tube formation using a phase-contrast microscope. For quantification, the cells can be pre-labeled with Calcein AM, and fluorescent images can be captured.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

In Vivo Corneal Micropocket Assay

This assay evaluates the effect of a test substance on angiogenesis in a living animal model.

Materials:

-

Mice (e.g., C57BL/6)

-

Anesthetic

-

Pro-angiogenic factor (e.g., bFGF or VEGF)

-

Slow-release polymer pellets (e.g., Hydron)

-

Surgical microscope and instruments

-

This compound (for oral administration)

-

India ink (for vessel visualization)

Protocol:

-

Anesthetize the mouse.

-

Under a surgical microscope, create a small micropocket in the center of the cornea.

-

Implant a slow-release polymer pellet containing a pro-angiogenic factor (bFGF or VEGF) into the micropocket.

-

Administer 2-ME2 or vehicle control to the mice daily via oral gavage for a specified period (e.g., 5-7 days).

-

At the end of the treatment period, anesthetize the mice and perfuse the vasculature with India ink.

-

Enucleate the eyes and fix them.

-

Dissect the corneas and flat-mount them on a slide.

-

Visualize the corneal neovascularization under a microscope.

-

Quantify the angiogenic response by measuring the area of vessel growth or the length of the vessels extending from the limbus towards the pellet.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 2-ME2 and the workflow of a typical in vitro angiogenesis experiment.

References

- 1. This compound: an endogenous antiangiogenic and antiproliferative drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into this compound, a promising antiangiogenic and antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of reactive oxygen species in this compound-induced apoptosis in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of this compound: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound arrests cells in mitosis without depolymerizing tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2ME2 inhibits tumor growth and angiogenesis by disrupting microtubules and dysregulating HIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Effects of this compound on apoptosis and HIF-1α and HIF-2α expression in lung cancer cells under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound inhibits hypoxia-inducible factor 1alpha, tumor growth, and angiogenesis and augments paclitaxel efficacy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potential Vascular Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound enhances reactive oxygen species formation and increases the efficacy of oxygen radical generating tumor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-induced caspase-3 activation and apoptosis occurs through G(2)/M arrest dependent and independent pathways in gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of angiogenesis and breast cancer in mice by the microtubule inhibitors this compound and taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound: An endogenous antiangiogenic and antiproliferative drug candidate - ProQuest [proquest.com]

- 22. 2-[methyl-(11)C]methoxyestradiol: synthesis, evaluation and pharmacokinetics for in vivo studies on angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Apoptosis Induction by 2-Methoxyestradiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells with minimal effects on normal cells.[1][2] Unlike its parent compound, 2-ME2's pro-apoptotic activity is largely independent of estrogen receptors, making it a candidate for a broad range of malignancies.[3][4] This technical guide provides an in-depth overview of the molecular pathways governing 2-ME2-induced apoptosis, detailed experimental protocols for key assays, and a summary of its efficacy in various cancer cell lines.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-faceted approach to trigger programmed cell death in cancerous cells, primarily through the disruption of microtubule dynamics and the activation of both intrinsic and extrinsic apoptotic pathways.

Microtubule Disruption and Mitotic Arrest

A primary mechanism of 2-ME2 is its interaction with tubulin. It binds at or near the colchicine-binding site, leading to the suppression of microtubule dynamics.[5][6] This interference with microtubule function disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[7][8][9][10][11] Prolonged mitotic arrest ultimately triggers the apoptotic cascade.[9][12]

Intrinsic (Mitochondrial) Pathway

2-ME2 is a potent activator of the intrinsic apoptotic pathway, which is centered around the mitochondria. This pathway is initiated by various intracellular stresses, including those induced by 2-ME2.

-

Bcl-2 Family Protein Regulation: 2-ME2 modulates the expression and activity of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP). It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][2][10][13][14] This shift in the Bax/Bcl-2 ratio is a critical determinant in the induction of apoptosis.[2][13][14] In some cell types, 2-ME2 can also induce the phosphorylation of Bcl-2 and Bcl-xL, leading to their inactivation.[1][15]

-

Mitochondrial Dysfunction and Cytochrome c Release: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to MOMP, resulting in the loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[16][17] These factors include cytochrome c and Smac/DIABLO.

-

Apoptosome Formation and Caspase Activation: Once in the cytoplasm, cytochrome c binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[18]

Extrinsic (Death Receptor) Pathway

In certain cancer cell types, 2-ME2 has been shown to activate the extrinsic apoptotic pathway.[19][20] This pathway is initiated by the binding of death ligands to their cognate receptors on the cell surface.

-

Upregulation of Death Receptors: 2-ME2 can increase the expression of death receptor 5 (DR5), also known as TRAIL-R2.[20] This sensitizes the cells to apoptosis induced by its ligand, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

-

DISC Formation and Caspase-8 Activation: The upregulation of death receptors can facilitate the formation of the Death-Inducing Signaling Complex (DISC) upon ligand binding. This complex recruits and activates pro-caspase-8.[20]

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate effector caspases like caspase-3. Alternatively, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP, thereby linking the extrinsic and intrinsic pathways.[17]

Role of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is another significant mechanism through which 2-ME2 induces apoptosis.[16][19] 2-ME2 can inhibit mitochondrial respiration, leading to the production of superoxide anions.[21] This increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components and trigger the intrinsic apoptotic pathway through the loss of mitochondrial membrane potential.[16][22]

Quantitative Data: In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) of 2-ME2 varies across different cancer cell lines, reflecting their diverse sensitivities to the compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~5 | [15] |

| MDA-MB-231 | Triple-Negative Breast Cancer | >10 | [15] |

| CNE2 | Nasopharyngeal Carcinoma | 2.82 | [10] |

| HTB-26 | Breast Cancer | 10 - 50 | [21] |

| PC-3 | Pancreatic Cancer | 10 - 50 | [21] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [21] |

| H2122 (in vivo) | Non-Small Cell Lung Cancer | N/A (effective at 10 & 60 mg/kg/day) | [23] |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate 2-ME2-induced apoptosis.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)

Procedure:

-

Harvest cells (approximately 1 x 10^6 cells per sample) and wash once with PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 0.5 mL of PBS and vortex gently to ensure a single-cell suspension.

-

While vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).[10]

-

Centrifuge the fixed cells at 850 x g for 5 minutes and carefully discard the ethanol.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 1 mL of PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.[19]

-

Analyze the samples by flow cytometry. Use appropriate gating to exclude doublets and debris. The DNA content will be represented by the fluorescence intensity of PI.[1][9]

Caspase-3 Activity Assay (Fluorometric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cell Lysis Buffer

-

Caspase-3 Substrate (Ac-DEVD-AMC)

-

Assay Buffer

-

Fluorometer

Procedure:

-

Treat cells with 2-ME2 for the desired time to induce apoptosis. Include an untreated control.

-

Harvest and count the cells.

-

Lyse the cells using an appropriate cell lysis buffer on ice for 10-15 minutes.[13][24]

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (cytosolic extract) to a new tube.

-

Determine the protein concentration of the lysate.

-

In a 96-well plate, add 50-100 µg of protein lysate to each well.

-

Add the caspase-3 substrate (Ac-DEVD-AMC) to each well.[25][26]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[25]

-

Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[25][26] The fluorescence intensity is proportional to the caspase-3 activity.

Mitochondrial Membrane Potential Assay using JC-1

This assay utilizes the cationic dye JC-1 to measure changes in mitochondrial membrane potential.

Materials:

-

JC-1 Dye

-

Cell Culture Medium

-

PBS

-

Fluorescence Microscope or Flow Cytometer

Procedure:

-

Seed cells in a suitable culture plate or on coverslips.

-

Treat cells with 2-ME2 as required. Include a positive control for mitochondrial depolarization (e.g., CCCP).

-

Prepare the JC-1 staining solution (typically 2-10 µM in cell culture medium).[27][28][29]

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.[16][27][28][29]

-

Wash the cells twice with PBS.[28]

-

Analyze the cells immediately by fluorescence microscopy or flow cytometry. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[27] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Intracellular ROS Detection using DCFH-DA

This assay uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

-

DCFH-DA

-

Cell Culture Medium (serum-free)

-

PBS

-

Fluorescence Microscope or Plate Reader

Procedure:

-

Seed cells in a 96-well plate or on coverslips.

-

Treat cells with 2-ME2.

-

Prepare a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium.[5][30]

-

Remove the culture medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[12][30]

-

Wash the cells twice with PBS to remove excess dye.[12]

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~535 nm.[4] An increase in fluorescence indicates an increase in intracellular ROS.

Western Blotting for Bcl-2 and Bax

This technique is used to determine the protein expression levels of pro- and anti-apoptotic Bcl-2 family members.

Materials:

-

RIPA Lysis Buffer with Protease Inhibitors

-

Protein Assay Reagents

-

SDS-PAGE Gels

-

Transfer Buffer

-

Nitrocellulose or PVDF Membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary Antibodies (anti-Bcl-2 and anti-Bax)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate

Procedure:

-

Lyse the treated and control cells in RIPA buffer.[11]

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11][22]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11][22]

-

Incubate the membrane with the primary antibody (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.[11][22]

-

Wash the membrane three times with TBST.[14]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][14]

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.[6]

Clinical Development and Future Perspectives

This compound, under the brand name Panzem®, has undergone several clinical trials for various cancers, including breast, ovarian, and prostate cancer.[7][20] Phase I and II trials have demonstrated that 2-ME2 is generally well-tolerated.[20][31] However, its clinical development has been hampered by poor oral bioavailability and extensive metabolism.[7] To overcome these limitations, new formulations, such as NanoCrystal® Dispersion (NCD), and analogues of 2-ME2 have been developed and are under investigation.[8][32] Despite the challenges, the unique, estrogen receptor-independent mechanism of action of 2-ME2 continues to make it and its derivatives attractive candidates for further research and development in cancer therapy.[3]

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. Intracellular ROS level detection by DCFH-DA assay [bio-protocol.org]

- 3. corefacilities.iss.it [corefacilities.iss.it]

- 4. doc.abcam.com [doc.abcam.com]

- 5. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Phase I Trial of this compound (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. vet.cornell.edu [vet.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mpbio.com [mpbio.com]

- 14. edspace.american.edu [edspace.american.edu]

- 15. This compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 20. This compound, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Hydrogen Sulfide Attenuates Cisplatin-Induced Acute Kidney Injury via Dual Inhibition of Apoptosis and Pyroptosis [mdpi.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 28. file.medchemexpress.com [file.medchemexpress.com]

- 29. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 30. arigobio.com [arigobio.com]

- 31. Activity of 2 methoxyestradiol (Panzem NCD) in advanced, platinum-resistant ovarian cancer and primary peritoneal carcinomatosis: a Hoosier Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A phase II study of this compound (2ME2) NanoCrystal® dispersion (NCD) in patients with taxane-refractory, metastatic castrate-resistant prostate cancer (CRPC) [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyestradiol as a Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has emerged as a promising anti-cancer agent due to its potent anti-proliferative, anti-angiogenic, and pro-apoptotic properties. Unlike its parent compound, 2-ME2 exhibits minimal affinity for estrogen receptors, exerting its primary anti-tumor effects through the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of 2-ME2 as a microtubule inhibitor, detailing its mechanism of action, effects on cellular processes, and relevant experimental methodologies. The information is intended to support researchers, scientists, and drug development professionals in their exploration of 2-ME2 and its analogues for therapeutic applications.

Mechanism of Action: Microtubule Disruption

2-ME2's principal mechanism of anti-cancer activity lies in its ability to interfere with the normal function of microtubules.[1] These dynamic cytoskeletal polymers are crucial for various cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.

Binding to the Colchicine Site on Tubulin

2-ME2 interacts directly with tubulin, the protein subunit of microtubules. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[2][3][4][5][6] This competitive inhibition prevents the assembly of α- and β-tubulin heterodimers into microtubules.[2][5] This interaction is crucial for its anti-mitotic activity.[6]

Suppression of Microtubule Dynamics

At lower, more physiologically relevant concentrations, 2-ME2's primary effect is the suppression of microtubule dynamics rather than outright depolymerization.[3][4] It has been shown to reduce the mean growth rate, duration, and length of microtubules.[3] This dampening of the dynamic instability of microtubules is sufficient to disrupt their function, particularly during the delicate process of mitosis.[3][4]

Cellular Effects of this compound

The disruption of microtubule function by 2-ME2 triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation and function of the mitotic spindle, 2-ME2 causes cells to arrest in the G2/M phase of the cell cycle.[7][8][9][10] This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a crucial surveillance mechanism that ensures proper chromosome alignment before allowing the cell to proceed to anaphase.

Induction of Apoptosis

Prolonged mitotic arrest induced by 2-ME2 ultimately leads to programmed cell death, or apoptosis. 2-ME2 has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][11][12][13]

-

Intrinsic Pathway: 2-ME2 can induce the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3.[9][14] This process is also associated with the increased expression of pro-apoptotic proteins like Bax and the decreased expression of anti-apoptotic proteins like Bcl-2.[12][14]

-

Extrinsic Pathway: 2-ME2 can upregulate the expression of death receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL.[11] This leads to the activation of caspase-8, which can then activate downstream executioner caspases like caspase-3.[11][13]

Quantitative Data

The following tables summarize key quantitative data regarding the activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity | |||

| Ki (Colchicine Competition) | 22 µM | Bovine brain tubulin | [2][5] |

| Microtubule Dynamics | |||

| Inhibition of Tubulin Assembly (IC50) | ~40 µM | Purified bovine brain tubulin | [4] |

| Reduction in Microtubule Growth Rate | 17% at 4 µM | In vitro | [3] |

| Reduction in Microtubule Dynamicity | 27% at 4 µM | In vitro | [3] |

| Cellular Potency | |||

| IC50 (Mitotic Arrest) | 1.2 µM | MCF7 (human breast cancer) | [3] |

| IC50 (Antiproliferative) | 1.5 µM | MCF7 (human breast cancer) | [15] |

| IC50 (Antiproliferative) | 1.1 µM | MDA-MB-231 (human breast cancer) | [15] |

| IC50 (Antiproliferative) | 1.3 µM | MDA-MB-435 (human cancer) | [15] |

Table 1: In Vitro Activity of this compound

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize 2-ME2 as a microtubule inhibitor.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized tubulin.

Methodology:

-

Purified tubulin (e.g., from bovine brain) is kept on ice to prevent spontaneous polymerization.

-

A reaction buffer containing GTP and other essential components is prepared.

-

2-ME2 or a vehicle control is added to the reaction mixture.

-

The reaction is initiated by raising the temperature to 37°C.

-

The change in absorbance (at 340 nm for light scattering) or fluorescence is monitored over time using a spectrophotometer or fluorometer.

-

Parameters such as the rate of polymerization and the final extent of polymer mass are calculated.

Immunofluorescence Microscopy for Microtubule Visualization

This technique allows for the direct visualization of the microtubule network within cells.

Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for α-tubulin or β-tublin binds to the microtubules, and a fluorescently labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.

Methodology:

-

Cells are cultured on coverslips and treated with 2-ME2 or a vehicle control for the desired time.

-

The cells are fixed with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

The cell membranes are permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with a primary antibody against tubulin.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

The microtubule morphology is observed using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Principle: A fluorescent dye that stoichiometrically binds to DNA (e.g., propidium iodide) is used to stain the cells. The fluorescence intensity of the stained cells is proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the determination of the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.

Methodology:

-

Cells are treated with 2-ME2 or a vehicle control.

-

Both adherent and floating cells are collected to include apoptotic cells.

-

The cells are washed and fixed in cold ethanol.

-

The fixed cells are treated with RNase to remove RNA.

-

The cells are stained with a DNA-binding fluorescent dye.

-

The fluorescence of the stained cells is analyzed using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and mechanisms associated with this compound's action.

Caption: Mechanism of 2-ME2 induced microtubule disruption and cell cycle arrest.

Caption: Signaling pathways for 2-ME2 induced apoptosis.

Caption: Workflow for evaluating 2-ME2 as a microtubule inhibitor.

Conclusion and Future Directions

This compound is a potent microtubule inhibitor with a well-defined mechanism of action that leads to cell cycle arrest and apoptosis in cancer cells. Its endogenous nature and low toxicity profile make it an attractive candidate for cancer therapy.[15] However, its clinical development has been hampered by poor oral bioavailability and extensive metabolism.[7]

Future research should focus on the development of 2-ME2 analogues and novel drug delivery systems to overcome these pharmacokinetic challenges. A deeper understanding of the specific tubulin isotypes targeted by 2-ME2 could also lead to the design of more selective and potent anti-cancer agents with improved therapeutic windows. The continued investigation of 2-ME2 and its derivatives holds significant promise for the development of new and effective cancer treatments.

References

- 1. Structure activity analysis of this compound analogues reveals targeting of microtubules as the major mechanism of antiproliferative and proapoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses microtubule dynamics and arrests mitosis without depolymerizing microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound, an endogenous mammalian metabolite, inhibits tubulin polymerization by interacting at the colchicine site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound blocks cell-cycle progression at the G2/M phase and induces apoptosis in human acute T lymphoblastic leukemia CEM cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound inhibits the malignant behavior of triple negative breast cancer cells by altering their miRNome [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Mechanism of this compound-induced apoptosis and growth arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Mediates Apoptosis Through Caspase-Dependent and Independent Mechanisms in Ovarian Cancer Cells But Not in Normal Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound induces apoptosis and cell cycle arrest in human chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

2-Methoxyestradiol's Interaction with Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyestradiol (2-ME2), an endogenous metabolite of 17β-estradiol, has garnered significant attention in the scientific community for its potent anti-proliferative and anti-angiogenic properties. Unlike its parent molecule, 2-ME2 exhibits a complex and multifaceted interaction with estrogen receptors (ERs), a key area of investigation for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of 2-ME2's engagement with estrogen receptors, detailing its binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate these interactions. Quantitative data are presented in a clear, tabular format for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams.

Introduction